
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide” is a compound that belongs to the class of thiazolidine-2,4-diones . The thiazolidine-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidine-2,4-diones are typically prepared by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provides 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by IR, 1H NMR, 13C NMR spectral studies, and elemental analysis .Chemical Reactions Analysis
The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by various analytical techniques. For example, the melting point of a similar compound, (Z)-2-(5-(2-hydroxy-5-nitrobenzylidene)-2,4-dioxothizolidin-3-yl)acetic acid, was found to be 205–206 °C .Applications De Recherche Scientifique
Antihyperglycemic Activity
Studies on 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid have demonstrated promising antihyperglycemic activity. For instance, research by Kumar et al. (2011) explored the synthesis of these derivatives and their efficacy in neonatal streptozotocin-induced diabetic Wister male rats. The findings indicated that specific disubstitutions on the aryl ring with electron-releasing groups significantly enhanced antihyperglycemic activity, suggesting potential applications in diabetes management (Kumar et al., 2011).
Tyrosinase Inhibition and Antioxidant Effects
Another area of interest is the inhibition of tyrosinase and antioxidant effects, which are crucial for anti-melanogenic therapies. Ko et al. (2022) synthesized cinnamamide derivatives, showing potent in vitro and in vivo tyrosinase inhibition and significant antioxidant properties. These compounds effectively reduced melanin production and ROS levels, highlighting their potential as novel anti-melanogenic agents (Ko et al., 2022).
Chemotherapeutic Agent Protection
Cinnamic acid, a closely related compound, has been shown to mitigate myelosuppression and oxidative stress induced by cyclophosphamide, a chemotherapeutic agent. This protective effect, as discussed by Patra et al. (2012), may indicate the potential of cinnamamide derivatives in reducing the side effects of chemotherapy (Patra et al., 2012).
Anticancer Activity
The stereoselective synthesis of thiazolidine derivatives has revealed broad anticancer activity, particularly against leukemia and colon cancer cell lines. Research by Hassan et al. (2020) supports the exploration of these derivatives as therapeutic agents in cancer treatment (Hassan et al., 2020).
Antimicrobial and Anthelmintic Activities
Derivatives of cinnamamide have also shown significant antimicrobial and anthelmintic activities, suggesting their utility in addressing infections and infestations. Naganagowda and Padmashali (2010) synthesized compounds demonstrating efficacy against a variety of pathogens, highlighting their potential in developing new antimicrobial agents (Naganagowda & Padmashali, 2010).
DNA Intercalation and Topoisomerase-IIα Inhibition
The ability of naphthalimide-benzothiazole/cinnamide derivatives to intercalate DNA and inhibit topoisomerase-IIα has been investigated, indicating potential applications in cancer therapy. Rao et al. (2019) identified derivatives with potent cytotoxic activity against human cancer cell lines, underlining the therapeutic prospects of these compounds in targeting cancer at the molecular level (Rao et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-16(11-10-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17(22)12-24-18(20)23/h1-3,6-7,10-11,14-15H,4-5,8-9,12H2,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMPPCNYBOPJLU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C(C1)NC(=O)/C=C/C2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

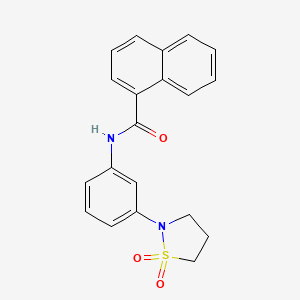
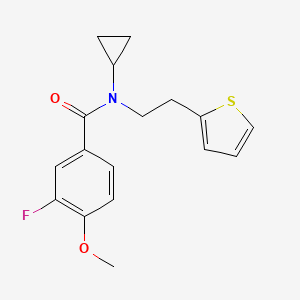

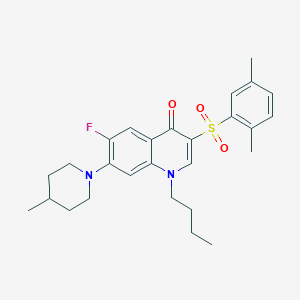


![8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline](/img/structure/B2719767.png)
![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)

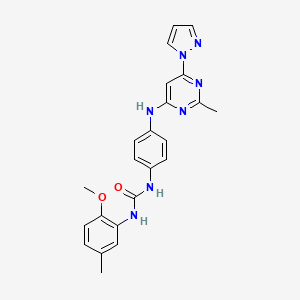
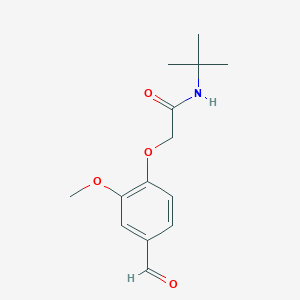
![3-methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2719774.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)